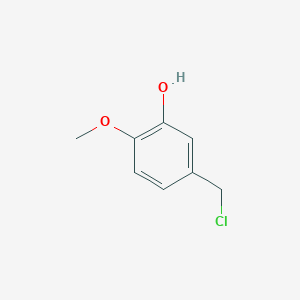

5-(Chloromethyl)-2-methoxyphenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(chloromethyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUZKIDUBAFOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741764 | |

| Record name | 5-(Chloromethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529502-39-4 | |

| Record name | 5-(Chloromethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloromethyl 2 Methoxyphenol

Strategic Approaches to the Core Methoxyphenol Skeleton

The foundational 2-methoxyphenol (guaiacol) structure provides the starting point for the synthesis. The primary challenge lies in achieving regioselective functionalization to introduce substituents at the desired positions.

Regioselective Aromatic Functionalization Techniques

The presence of both a hydroxyl (-OH) and a methoxy (B1213986) (-OCH3) group on the guaiacol (B22219) ring directs incoming electrophiles to the ortho and para positions relative to the hydroxyl group. nih.govwikipedia.org This inherent directing effect can lead to a mixture of products if not carefully controlled. nih.gov To achieve regioselectivity, particularly for substitution at the C5 position (para to the hydroxyl group and meta to the methoxy group), protective group strategies are often employed. For instance, the phenolic hydroxyl group can be acetylated with acetic anhydride. This protection deactivates the ring slightly and can influence the regiochemical outcome of subsequent reactions, such as bromination, favoring the desired C5 position. google.com

Another approach involves leveraging the inherent reactivity of the guaiacol molecule. While the hydroxyl group is a strong activating group, the methoxy group also influences the electron density of the aromatic ring. patsnap.com Under specific catalytic conditions, it is possible to achieve selective transformations. For example, the use of certain catalysts can promote specific ether linkages or controlled hydrodeoxygenation pathways, although these are generally aimed at producing bulk chemicals from lignin (B12514952) rather than specific functionalized phenols. cardiff.ac.ukrsc.org

Precursor Synthesis from Commercial Building Blocks (e.g., Guaiacol)

Guaiacol, a readily available and relatively inexpensive commercial chemical, is the most common precursor for the synthesis of 5-(chloromethyl)-2-methoxyphenol. patsnap.comyoutube.com Guaiacol itself can be derived from the pyrolysis of lignin or synthesized through various laboratory methods, such as the methylation of catechol. rsc.orgyoutube.com

The synthesis of a key precursor, 5-bromo-2-methoxyphenol (B1267044), from guaiacol has been described. This process involves a three-step reaction sequence:

Acetylation: The phenolic hydroxyl group of guaiacol is protected by reacting it with acetic anhydride. google.com

Bromination: The acetylated guaiacol undergoes bromination using bromine in the presence of an iron powder catalyst. This step introduces a bromine atom at the C5 position. google.com

Deacetylation: The acetyl group is removed to yield 5-bromo-2-methoxyphenol. google.com

This brominated intermediate can then be further functionalized to introduce the chloromethyl group.

Introduction of the Chloromethyl Moiety

Once the appropriately substituted 2-methoxyphenol core is obtained, the next critical step is the introduction of the chloromethyl group at the C5 position.

Direct Chloromethylation Reactions (e.g., Blanc Reaction Variants)

The Blanc chloromethylation reaction is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction typically involves treating the aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orgorganic-chemistry.org The reaction proceeds through an electrophilic aromatic substitution mechanism where the electrophile is a protonated formaldehyde or a related species. wikipedia.orgquimicaorganica.orgyoutube.com

However, for highly activated aromatic rings like phenols, the Blanc reaction can be problematic. Phenols are susceptible to further electrophilic attack, leading to the formation of diarylmethane byproducts and other uncontrolled side reactions. wikipedia.org Therefore, direct chloromethylation of guaiacol or its derivatives requires careful optimization of reaction conditions to achieve the desired product selectively.

| Reaction | Reagents | Catalyst | Key Features |

| Blanc Chloromethylation | Formaldehyde, HCl | Zinc Chloride | Introduces a chloromethyl group onto an aromatic ring. Can lead to side products with activated substrates like phenols. wikipedia.orgorganic-chemistry.org |

Indirect Synthetic Routes via Hydroxymethylation and Subsequent Halogenation

To circumvent the challenges associated with direct chloromethylation of phenols, an indirect two-step approach is often preferred. This involves:

Hydroxymethylation: The first step is the introduction of a hydroxymethyl (-CH2OH) group onto the aromatic ring. This can be achieved by reacting the phenol (B47542) with formaldehyde under basic or acidic conditions. doi.orgtaylorfrancis.com For guaiacol, this reaction can yield vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) and its isomers. doi.org The regioselectivity of this step is crucial and can be influenced by the catalyst and reaction conditions. doi.orgtaylorfrancis.com

Halogenation: The resulting hydroxymethyl derivative is then converted to the corresponding chloromethyl compound. This is typically accomplished by treating the alcohol with a chlorinating agent. A common and effective reagent for this transformation is thionyl chloride (SOCl2). mdpi.com For instance, 4-bromo-5-(hydroxymethyl)-2-methoxyphenol (B12517383) can be converted to 4-bromo-5-(chloromethyl)-2-methoxyphenol (B3055566) by treatment with thionyl chloride in an appropriate solvent like chloroform (B151607). mdpi.com

This indirect route offers better control over the reaction and often leads to higher yields of the desired product compared to direct chloromethylation.

| Step | Reagents | Product | Reference |

| Hydroxymethylation | Guaiacol, Formaldehyde | Vanillyl alcohol | doi.orgtaylorfrancis.com |

| Halogenation | 2-Bromo-5-hydroxy-4-methoxybenzenemethanol, Thionyl Chloride | 4-Bromo-5-(chloromethyl)-2-methoxyphenol | mdpi.com |

Exploration of Mild and Selective Chlorinating Agents

The choice of chlorinating agent is critical for the successful conversion of the hydroxymethyl group to a chloromethyl group without causing unwanted side reactions. While thionyl chloride is widely used, research continues into the development of milder and more selective reagents. mdpi.com

For the direct chlorination of phenolic rings, various reagents and conditions have been studied. Hypochlorous acid (HOCl) is a common chlorinating agent used in water treatment, and its reaction with phenols leads to a stepwise substitution at the ortho and para positions. nih.govgfredlee.com However, this is generally not a controlled synthetic method for producing a specific monochlorinated product.

More sophisticated chlorinating agents have been developed for specific applications. For example, a guanidine-based reagent called "Palau'chlor" has been shown to be effective for the chlorination of various nitrogen-containing heterocycles and other aromatic systems under mild conditions. acs.org While its specific application to guaiacol derivatives for chloromethylation is not detailed, the development of such reagents highlights the ongoing effort to find more selective and efficient chlorination methods. The use of triphosgene (B27547) in toluene (B28343) has also been reported for the chloromethylation of a pyridine (B92270) derivative, suggesting its potential applicability in other heterocyclic and aromatic systems. google.com

Reaction Conditions and Optimization Protocols

The optimization of synthetic protocols for 5-(chloromethyl)-2-methoxyphenol revolves around the careful selection of solvents, precise temperature control, and the use of catalysts to enhance reaction efficiency. Purification of the resulting product and any intermediates is also a critical step in obtaining a high-purity compound.

Solvent Selection and Its Influence on Yield and Purity

The choice of solvent in the chloromethylation of guaiacol can significantly impact the reaction's outcome. The polarity of the solvent and the solubility of the reactants and intermediates play a crucial role in the reaction kinetics and the formation of byproducts. researchgate.net

Traditionally, the chloromethylation of aromatic compounds has been carried out in chlorinated solvents such as chloroform or dichloromethane. researchgate.net These solvents are often effective due to their ability to dissolve the aromatic substrate and the reagents. However, their use is increasingly being scrutinized due to environmental and health concerns.

Solvent-free conditions have also been explored as a greener alternative. For instance, the chloromethylation of various aromatic hydrocarbons and substituted phenolic derivatives has been successfully carried out in the presence of a catalyst under solvent-free conditions, offering a mild and efficient method. acs.org Another approach involves the use of aqueous media, particularly in conjunction with phase-transfer catalysis, which can facilitate the reaction between immiscible reactants and improve yields.

The influence of different solvents on the yield of chloromethylation of aromatic compounds is summarized in the table below, providing insights into potential solvent choices for the synthesis of 5-(Chloromethyl)-2-methoxyphenol.

Table 1: Influence of Solvent on Chloromethylation Yield of Aromatic Compounds

| Aromatic Substrate | Chloromethylating Agent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Toluene | Paraformaldehyde, HCl | ZnCl₂, Acetic Acid, H₂SO₄, PEG-800 | Aqueous | Good to Excellent | sigmaaldrich.com |

| Anthracene | Trioxane, HCl | Hexadecyl trimethyl ammonium (B1175870) bromide | Aqueous | 96 | google.com |

| Benzene (B151609) | Dimethoxymethane, Chlorosulfonic Acid | ZnI₂ | Dichloromethane | 76 | researchgate.net |

| Phenolic Derivatives | Dimethoxymethane, Chlorosulfonic Acid | ZnCl₂ | Solvent-free | High | acs.org |

Temperature Control and Catalytic Enhancement in Synthetic Transformations

Temperature is a critical parameter in the synthesis of 5-(chloromethyl)-2-methoxyphenol. Elevated temperatures can increase the reaction rate but may also lead to the formation of undesirable byproducts, such as polymers, especially with highly activated substrates like phenols. libretexts.org Therefore, precise temperature control is essential to maximize the yield of the desired product while minimizing side reactions. For instance, in the hydrodeoxygenation of guaiacol, a related process, reaction temperatures are carefully controlled, often ranging from 250°C to 400°C, to influence conversion and product distribution. sciencemadness.org

Catalysts are frequently employed to enhance the rate and selectivity of the chloromethylation reaction. Lewis acids such as zinc chloride (ZnCl₂) are common catalysts for the Blanc-Quelet reaction, which utilizes formaldehyde and hydrogen chloride. libretexts.orgdatapdf.com The catalyst protonates the formaldehyde, making it a more reactive electrophile. The amount of catalyst can also influence the product distribution, with higher concentrations sometimes leading to dichloromethylated byproducts. datapdf.com

Recent research has focused on developing more sustainable and efficient catalytic systems. Solid acid catalysts, for example, offer advantages such as easier separation from the reaction mixture and potential for reuse, contributing to greener chemical processes. researchgate.netyoutube.com Phase-transfer catalysts have also been shown to be effective in promoting chloromethylation reactions in aqueous media, providing a more environmentally friendly alternative to traditional methods. sigmaaldrich.com The use of ionic liquids as catalysts or co-catalysts is another emerging area, offering potential benefits in terms of catalytic efficiency and recyclability. nih.govnih.govgoogle.comgoogle.com

The effect of different catalysts on the yield of chloromethylation reactions is highlighted in the following table.

Table 2: Effect of Catalyst on Chloromethylation Yield

| Aromatic Substrate | Chloromethylating Agent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic Hydrocarbons | Paraformaldehyde, HCl | ZnCl₂/AcOH/H₂SO₄/PEG-800 | Good to Excellent | acs.org |

| Polystyrene | Chloromethyl methyl ether | Zinc chloride | High conversion | mdpi.com |

| Benzene | Gaseous HCl, Paraformaldehyde | Arsenic trioxide | Good | libretexts.org |

| Aromatic Hydrocarbons | Dimethoxymethane, Chlorosulfonic Acid | Zinc iodide | Good to Excellent | researchgate.net |

Purification Strategies for Synthetic Intermediates and Final Product

The purification of 5-(chloromethyl)-2-methoxyphenol from the reaction mixture is a crucial step to obtain a product of high purity. Common impurities include unreacted guaiacol, polymeric byproducts, and isomers. Standard purification techniques such as distillation, crystallization, and chromatography are employed.

Recrystallization is a widely used method for purifying solid organic compounds. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature, allowing for the formation of pure crystals upon cooling. libretexts.orgnih.govmdpi.comreddit.com For phenolic compounds, care must be taken when using decolorizing charcoal, as it can sometimes react with the phenol. reddit.com A mixture of two miscible solvents, one in which the compound is soluble and one in which it is insoluble, can also be used for recrystallization. reddit.comlibretexts.org

Distillation can be effective for separating the product from less volatile impurities, although the boiling points of the desired product and byproducts may be close, requiring fractional distillation for efficient separation.

Atom Economy and Green Chemistry Principles in 5-(Chloromethyl)-2-methoxyphenol Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Atom economy and the use of sustainable reagents and catalysts are key considerations in the synthesis of 5-(chloromethyl)-2-methoxyphenol.

Development of Environmentally Benign Synthetic Pathways

A primary goal in the synthesis of 5-(chloromethyl)-2-methoxyphenol is to develop pathways that are more environmentally friendly. This includes reducing the use of hazardous solvents and reagents, minimizing waste generation, and improving energy efficiency.

One approach is the use of greener reaction media, such as water or solvent-free systems. acs.org Phase-transfer catalysis can enable reactions in aqueous media, reducing the reliance on volatile organic compounds. sigmaaldrich.comgoogle.com The development of catalytic systems that can be easily separated and recycled also contributes to a more sustainable process. researchgate.netyoutube.com

A theoretical calculation of the atom economy for the synthesis of 5-(chloromethyl)-2-methoxyphenol via the Blanc-Quelet reaction can be performed to assess its efficiency in terms of incorporating reactant atoms into the final product. The atom economy is calculated as:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 sciencemadness.org

For the reaction of guaiacol (C₇H₈O₂) with formaldehyde (CH₂O) and hydrogen chloride (HCl) to produce 5-(chloromethyl)-2-methoxyphenol (C₈H₉ClO₂) and water (H₂O):

C₇H₈O₂ + CH₂O + HCl → C₈H₉ClO₂ + H₂O

Table 3: Theoretical Atom Economy for the Synthesis of 5-(Chloromethyl)-2-methoxyphenol

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Guaiacol | C₇H₈O₂ | 124.14 |

| Formaldehyde | CH₂O | 30.03 |

| Hydrogen Chloride | HCl | 36.46 |

| Total Reactant MW | 190.63 | |

| 5-(Chloromethyl)-2-methoxyphenol | C₈H₉ClO₂ | 172.61 |

| Water | H₂O | 18.02 |

| Total Product MW | 190.63 | |

| Atom Economy (%) | 90.55% |

Calculation: (172.61 / 190.63) x 100 = 90.55%

This calculation shows a relatively high theoretical atom economy, indicating that a significant portion of the reactant atoms are incorporated into the desired product. However, the actual efficiency of the process also depends on the chemical yield and the generation of any side products.

Utilization of Sustainable Reagents and Catalytic Systems

The move towards more sustainable chemical manufacturing encourages the use of renewable feedstocks and environmentally benign catalysts. Guaiacol itself can be derived from lignin, a renewable biomass source, making the synthesis of 5-(chloromethyl)-2-methoxyphenol potentially more sustainable. mdpi.com

In terms of catalysis, replacing traditional Lewis acids like zinc chloride with solid acid catalysts offers significant advantages. Solid acids, such as zeolites or sulfated zirconia, are generally less corrosive, easier to handle, and can often be regenerated and reused, reducing waste and cost. researchgate.netyoutube.comnih.gov

Biocatalysis presents another promising avenue for greener synthesis. Enzymes such as laccases, often used in mediator systems, can catalyze the functionalization of phenolic compounds under mild conditions. sigmaaldrich.comgoogle.comreddit.comnih.govresearchgate.netmdpi.com While direct chloromethylation using enzymes is not yet a standard method, research into enzymatic halogenation and functionalization of phenols is an active area that could lead to more sustainable synthetic routes in the future.

Chemical Reactivity and Derivatization Strategies of 5 Chloromethyl 2 Methoxyphenol

Nucleophilic Substitution Reactions at the Chloromethyl Group

The benzylic chloride in the chloromethyl group is a good leaving group, making this position highly reactive towards a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups at the benzylic position.

Synthesis of Ether Derivatives

The synthesis of ether derivatives from 5-(chloromethyl)-2-methoxyphenol can be readily achieved through the Williamson ether synthesis. This reaction involves the treatment of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace the chloride from the chloromethyl group. While specific studies on 5-(chloromethyl)-2-methoxyphenol are not abundant in readily available literature, the principles of the Williamson ether synthesis are well-established and applicable.

For instance, the reaction with sodium ethoxide in ethanol (B145695) would yield 5-(ethoxymethyl)-2-methoxyphenol. The general reaction scheme is as follows:

Reaction: 5-(Chloromethyl)-2-methoxyphenol + RONa → 5-(Alkoxymethyl)-2-methoxyphenol + NaCl

| Reactant (Alcohol) | Base | Product |

| Methanol | Sodium Hydride | 5-(Methoxymethyl)-2-methoxyphenol |

| Ethanol | Sodium Ethoxide | 5-(Ethoxymethyl)-2-methoxyphenol |

| Isopropanol | Potassium tert-butoxide | 5-(Isopropoxymethyl)-2-methoxyphenol |

This table presents hypothetical yet highly probable ether derivatives based on the established Williamson ether synthesis.

The synthesis of aryl ethers is also conceivable through reaction with phenoxides. For example, reacting 5-(chloromethyl)-2-methoxyphenol with sodium phenoxide would result in the formation of 5-(phenoxymethyl)-2-methoxyphenol. The reactivity of the alkoxide or phenoxide is a critical factor in the success of this synthesis.

Formation of Amine and Amide Derivatives

The chloromethyl group can react with amines to form the corresponding aminomethyl derivatives. Primary and secondary amines can act as nucleophiles, attacking the benzylic carbon and displacing the chloride ion. For example, reaction with ammonia (B1221849) would yield 5-(aminomethyl)-2-methoxyphenol, while reaction with a primary amine like methylamine (B109427) would give 5-((methylamino)methyl)-2-methoxyphenol. The resulting secondary amine can be further reacted to form tertiary amines.

Furthermore, while direct amidation at the chloromethyl group is not the standard method for amide synthesis, derivatization to an amine followed by acylation is a common strategy. Alternatively, the synthesis of amide derivatives has been reported for structurally similar compounds. For instance, a study on the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) derivatives showcases the amenability of the substituted methoxybenzene core to amide bond formation, albeit not directly at the chloromethyl position. researchgate.net

A plausible route to amide derivatives from 5-(chloromethyl)-2-methoxyphenol would first involve conversion of the chloromethyl group to a carboxylic acid, followed by a standard amide coupling reaction.

| Amine Reactant | Product |

| Ammonia | 5-(Aminomethyl)-2-methoxyphenol |

| Methylamine | 5-((Methylamino)methyl)-2-methoxyphenol |

| Diethylamine | 5-((Diethylamino)methyl)-2-methoxyphenol |

This table illustrates potential amine derivatives formed through nucleophilic substitution.

Preparation of Thioether and Other Chalcogenide Analogues

Thioethers can be synthesized by reacting 5-(chloromethyl)-2-methoxyphenol with a thiol in the presence of a base. youtube.com The thiolate anion, a potent nucleophile, readily displaces the chloride to form a carbon-sulfur bond. For example, reaction with sodium thiomethoxide would yield 5-((methylthio)methyl)-2-methoxyphenol.

General Reaction: 5-(Chloromethyl)-2-methoxyphenol + RSNa → 5-((Alkyl/Arylthio)methyl)-2-methoxyphenol + NaCl

| Thiol Reactant | Base | Product |

| Methanethiol | Sodium Hydroxide | 5-((Methylthio)methyl)-2-methoxyphenol |

| Ethanethiol | Sodium Ethoxide | 5-((Ethylthio)methyl)-2-methoxyphenol |

| Thiophenol | Potassium Carbonate | 5-((Phenylthio)methyl)-2-methoxyphenol |

This table provides examples of potential thioether derivatives based on established synthetic routes.

The synthesis of other chalcogenide analogues, such as selenoethers, could be achieved in a similar manner by using the corresponding selenolates as nucleophiles, although these reactions are less common.

Reactivity with Carbon Nucleophiles (e.g., Organometallic Reagents, Enolates)

The chloromethyl group is susceptible to attack by various carbon nucleophiles, allowing for the formation of new carbon-carbon bonds.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that can react with the benzylic chloride. libretexts.org For example, reacting 5-(chloromethyl)-2-methoxyphenol with methylmagnesium bromide would likely yield 5-ethyl-2-methoxyphenol. However, the presence of the acidic phenolic proton would require protection or the use of excess Grignard reagent. Gilman reagents (diorganocopper reagents, R₂CuLi) are softer nucleophiles and might offer more selective substitution at the benzylic position with less interference from the phenolic hydroxyl group. youtube.comchadsprep.com

Enolates: Enolates, generated from carbonyl compounds with a suitable base, can also act as carbon nucleophiles. For instance, the enolate of diethyl malonate could be used to introduce a malonic ester functionality, which can be further manipulated synthetically.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenolic Ring System

The phenolic ring of 5-(chloromethyl)-2-methoxyphenol is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and methoxy (B1213986) groups. These groups are ortho, para-directing.

Further Functionalization and Halogenation Studies

The positions ortho and para to the activating hydroxyl and methoxy groups are susceptible to electrophilic attack. Given the existing substitution pattern, the most likely positions for further substitution are C4 and C6.

Halogenation: Halogenation of the aromatic ring can be achieved using various reagents. For example, bromination can be carried out using N-bromosuccinimide (NBS). A study on the synthesis of 5-bromo-2-methoxyphenol (B1267044) from guaiacol (B22219) (2-methoxyphenol) utilized NBS for bromination. chemicalbook.com This suggests that 5-(chloromethyl)-2-methoxyphenol could be brominated at the C4 or C6 position.

Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid. This would introduce a nitro group onto the aromatic ring, which can then be reduced to an amino group, as demonstrated in the synthesis of 5-amino-2-methoxyphenol.

Friedel-Crafts Reactions: The activated ring is also a good substrate for Friedel-Crafts alkylation and acylation reactions. wikipedia.org For example, acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would likely introduce an acetyl group at the C4 or C6 position.

| Electrophilic Reagent | Reaction Type | Potential Product(s) |

| Br₂ / FeBr₃ | Bromination | 4-Bromo-5-(chloromethyl)-2-methoxyphenol (B3055566) and/or 6-Bromo-5-(chloromethyl)-2-methoxyphenol |

| HNO₃ / H₂SO₄ | Nitration | 4-Nitro-5-(chloromethyl)-2-methoxyphenol and/or 6-Nitro-5-(chloromethyl)-2-methoxyphenol |

| CH₃COCl / AlCl₃ | Friedel-Crafts Acylation | 4-Acetyl-5-(chloromethyl)-2-methoxyphenol and/or 6-Acetyl-5-(chloromethyl)-2-methoxyphenol |

This table outlines potential products from electrophilic aromatic substitution reactions.

Oxidative and Reductive Transformations of the Compound

The presence of the phenolic hydroxyl, methoxy, and chloromethyl groups on the aromatic ring makes 5-(chloromethyl)-2-methoxyphenol susceptible to various oxidative and reductive transformations.

Oxidative Transformations:

Phenols are generally susceptible to oxidation, which can lead to a variety of products, including quinones and polymeric materials. seferoslab.com The oxidation of 5-(chloromethyl)-2-methoxyphenol can be expected to proceed via several pathways, depending on the oxidant and reaction conditions.

Mild oxidation of the phenolic hydroxyl group could potentially lead to the formation of a phenoxyl radical. This radical can then undergo coupling reactions, leading to the formation of dimers or oligomers. Stronger oxidizing agents, such as chromic acid or potassium permanganate, are known to oxidize the benzylic position of alkylbenzenes to carboxylic acids, provided a benzylic hydrogen is present. libretexts.orglibretexts.org In the case of 5-(chloromethyl)-2-methoxyphenol, the chloromethyl group could be oxidized to a carboxylic acid, although the conditions might also lead to cleavage of the aromatic ring. Furthermore, oxidation of benzylic halides to the corresponding aldehydes or ketones can be a useful synthetic transformation. asianpubs.org

Table 2: Potential Oxidative Transformations of 5-(Chloromethyl)-2-methoxyphenol

| Oxidizing Agent | Potential Product(s) | Comments |

| Mild Oxidants (e.g., FeCl₃, H₂O₂) | Dimeric/Oligomeric products | Proceeds via phenoxyl radical coupling. |

| Strong Oxidants (e.g., KMnO₄, H₂CrO₄) | 4-Chloroformyl-2-methoxyphenol or further oxidized products | Oxidation of the chloromethyl group to a carbonyl or carboxyl group. Ring cleavage is possible under harsh conditions. libretexts.orglibretexts.org |

| Selective Oxidants (e.g., 1-butyl-3-methyl imidazolium (B1220033) periodate) | 5-Formyl-2-methoxyphenol | Potential for selective oxidation of the benzylic chloride to an aldehyde. asianpubs.org |

Reductive Transformations:

The chloromethyl group is the primary site for reduction in 5-(chloromethyl)-2-methoxyphenol. This benzylic chloride can be reduced to a methyl group using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. libretexts.orglibretexts.orgyoutube.com This transformation would yield 5-methyl-2-methoxyphenol (also known as 4-methylguaiacol).

The aromatic ring itself can be reduced under more forcing conditions, such as high-pressure catalytic hydrogenation, which would lead to the corresponding cyclohexanol (B46403) derivative. libretexts.orglibretexts.org

Table 3: Potential Reductive Transformations of 5-(Chloromethyl)-2-methoxyphenol

| Reducing Agent | Potential Product(s) | Comments |

| Catalytic Hydrogenation (H₂, Pd/C) | 5-Methyl-2-methoxyphenol | Selective reduction of the benzylic chloride to a methyl group. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | 5-Methyl-2-methoxyphenol | Reduction of the chloromethyl group. |

| High-Pressure Catalytic Hydrogenation (H₂, Rh/C) | 2-Methoxy-5-methylcyclohexanol | Reduction of both the chloromethyl group and the aromatic ring. libretexts.orglibretexts.org |

Oligomerization and Polymerization Potential

The bifunctional nature of 5-(chloromethyl)-2-methoxyphenol, possessing both a nucleophilic hydroxyl group and an electrophilic chloromethyl group, makes it an interesting candidate for the synthesis of oligomers and polymers.

Utilization as a Monomer in Advanced Polymeric Materials (e.g., Conjugated Polymers)

The chloromethyl group in 5-(chloromethyl)-2-methoxyphenol makes it a suitable monomer for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives through the Gilch polymerization route. wikipedia.org This method involves the base-induced dehydrochlorination of a bis(chloromethyl)benzene derivative to form a reactive p-xylylene intermediate, which then polymerizes.

While 5-(chloromethyl)-2-methoxyphenol is a mono-functional monomer in this context, it could be copolymerized with a bis(chloromethyl)benzene monomer to introduce specific functionalities into the polymer backbone. The methoxy and hydroxyl groups would enhance the solubility of the resulting polymer and could be used for post-polymerization modifications. The presence of these substituents on the phenyl ring can also influence the electronic properties of the conjugated polymer, such as its band gap and photoluminescence.

For example, copolymerization of 5-(chloromethyl)-2-methoxyphenol with 1,4-bis(chloromethyl)benzene (B146612) in the presence of a strong base like potassium tert-butoxide could lead to a soluble and functionalized PPV derivative.

Table 4: Proposed Copolymerization of 5-(Chloromethyl)-2-methoxyphenol

| Monomer 1 | Monomer 2 | Polymerization Method | Potential Polymer | Key Features |

| 5-(Chloromethyl)-2-methoxyphenol | 1,4-Bis(chloromethyl)benzene | Gilch Polymerization | Poly[(2-methoxy-5-hydroxyphenylene vinylene)-co-(p-phenylene vinylene)] | Soluble, functionalized conjugated polymer with potential for tailored optoelectronic properties. wikipedia.org |

Furthermore, enzymatic polymerization of phenolic compounds, including guaiacol, has been demonstrated using enzymes like laccase. asianpubs.org This suggests that 5-(chloromethyl)-2-methoxyphenol could also be a substrate for such enzymatic polymerizations, potentially leading to novel polymer structures. The chloromethyl group might remain intact under certain enzymatic conditions, providing a handle for further functionalization.

Scaffold for Dendrimer and Supramolecular Assembly Synthesis

The presence of multiple reactive sites makes 5-(chloromethyl)-2-methoxyphenol a potential building block, or scaffold, for the synthesis of more complex architectures like dendrimers and supramolecular assemblies.

Dendrimers are highly branched, well-defined macromolecules. nih.govnih.govrsc.org The synthesis of dendrimers often involves the iterative reaction of multifunctional monomers. 5-(Chloromethyl)-2-methoxyphenol, after appropriate modification, could serve as a core or a branching unit. For instance, the phenolic hydroxyl group could be reacted with a molecule containing two or more reactive groups, and the chloromethyl group could be used to attach other dendritic wedges.

In supramolecular chemistry, non-covalent interactions such as hydrogen bonding, π-π stacking, and host-guest interactions are used to construct large, organized structures. researchgate.net The phenolic hydroxyl group of 5-(chloromethyl)-2-methoxyphenol is a strong hydrogen bond donor and acceptor. The aromatic ring can participate in π-π stacking interactions. These features, combined with the reactive chloromethyl handle for introducing other recognition motifs, make it a potentially valuable component for designing self-assembling systems. For example, it could be incorporated into larger molecules that form liquid crystals or organogels. researchgate.net

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentepa.govuvic.ca

The ¹H NMR spectrum of 5-(Chloromethyl)-2-methoxyphenol is expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on its structure, four main signals are anticipated:

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift can vary depending on concentration and solvent, typically appearing in the region of 5.0-6.0 ppm.

Aromatic Protons (-ArH): The three protons on the benzene (B151609) ring are in different chemical environments and will likely appear as complex multiplets or distinct doublets and a doublet of doublets between 6.7 and 7.0 ppm. Their specific splitting patterns are determined by their coupling to adjacent protons.

Chloromethyl Protons (-CH₂Cl): A sharp singlet corresponding to the two protons of the chloromethyl group, expected to appear in a downfield region, typically around 4.5-4.6 ppm, due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

Methoxy (B1213986) Protons (-OCH₃): A singlet corresponding to the three protons of the methoxy group, appearing further upfield, generally around 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(Chloromethyl)-2-methoxyphenol

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Hydroxyl (-OH) | 5.0 - 6.0 | Broad Singlet | 1H |

| Aromatic (-ArH) | 6.7 - 7.0 | Multiplet | 3H |

| Chloromethyl (-CH₂Cl) | 4.5 - 4.6 | Singlet | 2H |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 5-(Chloromethyl)-2-methoxyphenol, eight distinct signals are expected, corresponding to the eight carbon atoms. The approximate chemical shifts can be predicted based on the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(Chloromethyl)-2-methoxyphenol

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Cl (Chloromethyl) | 45 - 50 |

| C-OCH₃ (Methoxy) | 55 - 60 |

| Aromatic C-H | 110 - 125 |

| Aromatic C-Cl | 128 - 132 |

| Aromatic C-OH | 145 - 150 |

| Aromatic C-OCH₃ | 147 - 152 |

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, confirming the assignments. uvic.ca

To unambiguously assign all proton and carbon signals and confirm the substitution pattern of the aromatic ring, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For 5-(Chloromethyl)-2-methoxyphenol, it would show correlations between the adjacent aromatic protons, helping to establish their relative positions on the ring. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It would definitively link the proton signals for the methoxy, chloromethyl, and aromatic CH groups to their corresponding carbon signals identified in the ¹³C NMR spectrum. princeton.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysisepa.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of 5-(Chloromethyl)-2-methoxyphenol is expected to display several characteristic absorption bands.

O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl (-OH) group.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and chloromethyl groups) are found just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

C-O Stretch: Strong bands corresponding to the aryl-alkyl ether and phenol (B47542) C-O stretching are expected between 1200 and 1260 cm⁻¹.

C-Cl Stretch: The carbon-chlorine bond stretch typically appears in the fingerprint region, between 600 and 800 cm⁻¹, and can be used to confirm the presence of the chloromethyl group. scirp.org

Table 3: Characteristic IR Absorption Bands for 5-(Chloromethyl)-2-methoxyphenol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol | O-H Stretch | 3200 - 3500 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Methoxy/Chloromethyl | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Ether/Phenol | C-O Stretch | 1200 - 1260 | Strong |

| Chloromethyl | C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysisepa.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. libretexts.org

For 5-(Chloromethyl)-2-methoxyphenol, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (172.61 g/mol ). epa.gov Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at [M]⁺ and another at [M+2]⁺ with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for this molecule under electron ionization would likely involve:

Benzylic Cleavage: Loss of the chlorine radical (·Cl) to form a stable benzylic carbocation.

Loss of Chloromethyl Radical: Cleavage of the C-C bond to lose the ·CH₂Cl radical.

Loss of Methoxy Group: Fragmentation involving the loss of a methyl radical (·CH₃) or a methoxy radical (·OCH₃).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula of a molecule. For 5-(Chloromethyl)-2-methoxyphenol, HRMS would be used to confirm its molecular formula, C₈H₉ClO₂, by matching the experimentally measured exact mass to the calculated theoretical mass of 172.029107. epa.gov This technique is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Precise Solid-State Structure Determination (for relevant derivatives/analogues)

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental to assessing the purity of 5-(Chloromethyl)-2-methoxyphenol and for separating it from starting materials, by-products, or degradation products. These techniques exploit differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like methoxyphenols. nih.gov For 5-(Chloromethyl)-2-methoxyphenol, GC would be employed to determine its purity by separating it from any volatile impurities. The combination of GC with a Mass Spectrometer (GC-MS) provides an even higher level of analytical power, offering both separation and structural identification. nih.govnih.gov

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium) through a capillary column. jmb.or.kr The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation based on boiling point and polarity. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. nih.gov This allows for the definitive identification of 5-(Chloromethyl)-2-methoxyphenol and the characterization of any co-eluting impurities. nih.gov The spectra obtained can be compared with established libraries like the National Institute of Standards and Technology (NIST) Mass Spectral database for confirmation. nih.gov

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) jmb.or.kr |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) jmb.or.kr |

| Injector Temp. | 280 °C dphen1.com |

| Oven Program | Initial temp 90°C, ramped to 280°C dphen1.com |

| Detector | Mass Spectrometer (Ion Trap or Quadrupole) dphen1.com |

| Ionization Mode | Electron Impact (EI) at 70 eV jmb.or.kr |

For compounds that may be thermally labile or not sufficiently volatile for GC, High-Performance Liquid Chromatography (HPLC) is the preferred method. youtube.com HPLC is highly effective for separating a wide range of phenolic compounds. lcms.cz Reversed-phase HPLC (RP-HPLC) is the most common mode used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. lcms.czsielc.com

The separation mechanism is based on the partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase. By programming a gradient, where the proportion of the organic solvent in the mobile phase is increased over time, compounds of increasing hydrophobicity can be eluted from the column. nih.gov Detection is often achieved using a UV-Vis detector, as the phenolic ring in 5-(Chloromethyl)-2-methoxyphenol absorbs UV light. lcms.cz

Pairing HPLC with a mass spectrometer (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. youtube.comyoutube.com This is particularly useful for analyzing complex mixtures and identifying unknown impurities. youtube.com The eluent from the HPLC column is introduced into an ion source (e.g., electrospray ionization, ESI), which generates gas-phase ions that are subsequently analyzed by the mass spectrometer. youtube.com LC-MS can provide molecular weight information and, through tandem mass spectrometry (MS/MS), structural details of the parent compound and its impurities. nih.gov

Table 2: Representative HPLC Parameters for Phenolic Compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Hypersil GOLD C18 (e.g., 100 x 2.1 mm, 1.9 µm) lcms.cz |

| Mobile Phase | A: 0.1% Acetic Acid in Water; B: Acetonitrile or Methanol lcms.cznih.gov |

| Gradient | Programmed gradient from low to high %B |

| Flow Rate | 0.4 - 1.0 mL/min lcms.cznih.gov |

| Detector | UV Diode Array (270-320 nm) or Mass Spectrometer lcms.cz |

| Temperature | Ambient to 60 °C lcms.cz |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. chegg.comyoutube.com In the synthesis of 5-(Chloromethyl)-2-methoxyphenol, TLC can be used to track the consumption of the starting materials and the formation of the desired product. rsc.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel). rsc.org The plate is then placed in a sealed chamber with a suitable solvent system (the eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and solubility in the eluent. youtube.com

By comparing the spots of the reaction mixture with spots of the pure starting material and, if available, the pure product, one can qualitatively assess the reaction's progress. youtube.com At the beginning of the reaction, the TLC will show a prominent spot corresponding to the starting material. As the reaction proceeds, the intensity of the starting material spot will decrease, while a new spot corresponding to the product will appear and intensify. youtube.com The reaction is considered complete when the starting material spot is no longer visible. youtube.com Visualization of the spots can be done under UV light if the compounds are UV-active, or by staining with a developing agent like iodine. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-(Chloromethyl)-2-methoxyphenol |

| Acetonitrile |

| Methoxybenzyl alcohol |

| Methoxybenzaldehyde |

| Methanol |

| Helium |

| Iodine |

| Acetic Acid |

| Water |

| Nitrogen |

| 2-Chlorophenol |

| 4-Chlorophenol |

| 2-Nitrophenol |

| 4-Nitrophenol |

| 2,4-Dinitrophenol |

Computational Chemistry and Theoretical Investigations of 5 Chloromethyl 2 Methoxyphenol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can elucidate the three-dimensional arrangement of atoms, the distribution of electrons, and the molecule's inherent stability and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By calculating the electron density, DFT can determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This includes bond lengths, bond angles, and dihedral angles. Such studies would provide a foundational understanding of the structural characteristics of 5-(Chloromethyl)-2-methoxyphenol. For instance, DFT calculations have been successfully applied to characterize the structures of related methoxyphenol derivatives. nih.gov However, specific data on the optimized geometry and stability of 5-(Chloromethyl)-2-methoxyphenol is not available.

A hypothetical data table for DFT-calculated geometric parameters would typically look like this:

Table 1: Hypothetical DFT Calculated Geometrical Parameters for 5-(Chloromethyl)-2-methoxyphenol

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | --- | --- | --- |

| C-O (methoxy) | --- | --- | --- |

| C-Cl | --- | --- | --- |

| O-H | --- | --- | --- |

| C1-C2-C3 | --- | --- | --- |

| O-C2-C1 | --- | --- | --- |

| H-O-C1 | --- | --- | --- |

| C6-C1-C2-C3 | --- | --- | --- |

| Note: This table is for illustrative purposes only as no published data exists. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. nih.gov Analysis of the HOMO-LUMO gap for 5-(Chloromethyl)-2-methoxyphenol would offer insights into its kinetic stability and potential for participating in chemical reactions. nih.gov Without specific studies, the electronic properties remain uncharacterized.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping provides a visual representation of the charge distribution on a molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for predicting how it will interact with other molecules and biological targets. nih.gov For 5-(Chloromethyl)-2-methoxyphenol, an MEP map would highlight the electronegative oxygen and chlorine atoms as potential sites for electrophilic attack and the aromatic ring as a region for various interactions. However, no such specific MEP analysis has been reported.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). This method is instrumental in drug discovery and understanding biological processes at a molecular level.

Prediction of Binding Affinities with Enzymatic Systems (e.g., microbial enzymes)

Molecular docking simulations could predict how strongly 5-(Chloromethyl)-2-methoxyphenol binds to the active site of various enzymes, including those from microbial sources. This binding affinity is often quantified as a docking score or binding energy. Such studies are critical for identifying potential enzyme inhibitors. While docking studies have been performed on a vast array of compounds against microbial enzymes, there are no published reports specifically detailing the docking of 5-(Chloromethyl)-2-methoxyphenol with any microbial enzymatic system. nih.gov

A hypothetical data table for molecular docking results might be presented as follows:

Table 2: Hypothetical Molecular Docking Results of 5-(Chloromethyl)-2-methoxyphenol with Microbial Enzymes

| Microbial Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| --- | --- | --- | --- |

| --- | --- | --- | --- |

| --- | --- | --- | --- |

| Note: This table is for illustrative purposes only as no published data exists. |

Analysis of Interaction Modes with Biological Receptors (non-human specific)

Beyond just predicting binding affinity, molecular docking also reveals the specific interactions between the ligand and the receptor. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the complex. An analysis of the interaction modes of 5-(Chloromethyl)-2-methoxyphenol with non-human biological receptors would be invaluable for understanding its potential biological activity. However, the scientific literature lacks any such specific analysis for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netjst.go.jp This approach is instrumental in predicting the activity of new compounds and optimizing lead structures.

Correlation of Electronic Descriptors with In Vitro Activities

The biological activity of phenolic compounds is often linked to their electronic properties and hydrophobicity. jst.go.jpnih.gov For a series of substituted phenols, electronic descriptors such as the Hammett sigma constant (σ), the energy of the highest occupied molecular orbital (E_HOMO), and the energy of the lowest unoccupied molecular orbital (E_LUMO) are often correlated with their in vitro activities. nih.govnih.gov

In a hypothetical study of 5-(Chloromethyl)-2-methoxyphenol and its analogues, various electronic and physicochemical descriptors could be calculated and correlated with an observed in vitro activity, for instance, inhibitory activity against a specific enzyme. The hydrophobicity of the compounds, represented by the logarithm of the octanol-water partition coefficient (log P), is another critical parameter. jst.go.jpnih.gov

A typical QSAR equation derived from such a study might take the following form:

log(1/C) = alogP - bσ + c*E_HOMO + d

where 'C' is the concentration required for a specific biological effect, and 'a', 'b', 'c', and 'd' are coefficients determined by regression analysis. nih.gov The positive coefficient for logP would suggest that increased hydrophobicity enhances activity, while the negative coefficient for the Hammett constant might indicate that electron-donating groups are favorable for the observed activity.

Table 1: Hypothetical Electronic Descriptors and In Vitro Activity of 5-(Chloromethyl)-2-methoxyphenol and Analogues

| Compound | logP | Hammett Constant (σ) | E_HOMO (eV) | Observed Activity (log(1/C)) |

| 5-(Chloromethyl)-2-methoxyphenol | 2.5 | 0.18 | -8.5 | 4.2 |

| 2-methoxy-5-methylphenol | 2.3 | -0.07 | -8.2 | 3.8 |

| 5-chloro-2-methoxyphenol | 2.7 | 0.23 | -8.7 | 4.5 |

| 2,5-dimethoxyphenol | 2.1 | -0.12 | -8.1 | 3.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Development of Predictive Models for Analogues

Based on the correlation established in the initial QSAR study, predictive models can be developed to estimate the biological activity of newly designed analogues of 5-(Chloromethyl)-2-methoxyphenol. researchgate.net These models are typically validated using internal and external validation techniques to ensure their robustness and predictive power. researchgate.netnih.gov

For example, a predictive model could be used to screen a virtual library of compounds where the chloromethyl group at the 5-position is replaced by other substituents, or the methoxy (B1213986) group at the 2-position is altered. The model would calculate the relevant descriptors for these new analogues and predict their biological activity, allowing researchers to prioritize the synthesis and testing of the most promising candidates.

Table 2: Predicted Activities of Hypothetical Analogues based on a QSAR Model

| Analogue | Predicted logP | Predicted Hammett Constant (σ) | Predicted E_HOMO (eV) | Predicted Activity (log(1/C)) |

| 5-(Fluoromethyl)-2-methoxyphenol | 2.2 | 0.15 | -8.6 | 4.0 |

| 5-(Bromomethyl)-2-methoxyphenol | 2.8 | 0.20 | -8.5 | 4.4 |

| 5-(Chloromethyl)-2-ethoxyphenol | 2.9 | 0.18 | -8.4 | 4.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the conformational landscape of molecules like 5-(Chloromethyl)-2-methoxyphenol.

Conformational analysis of 5-(Chloromethyl)-2-methoxyphenol would likely focus on the orientation of the methoxy and chloromethyl groups relative to the phenyl ring and the hydroxyl group. For the related compound 2-methoxyphenol (guaiacol), studies have shown that the most stable conformation involves an intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the methoxy group. aip.org A similar interaction would be expected in 5-(Chloromethyl)-2-methoxyphenol. The rotation around the C-C bond connecting the chloromethyl group to the ring would also lead to different conformers.

Molecular dynamics simulations can provide a deeper understanding of the dynamic behavior of 5-(Chloromethyl)-2-methoxyphenol in a biological environment, such as in water or a lipid bilayer. nih.govnih.gov An MD simulation would track the movements of all atoms in the system over time, revealing how the molecule flexes, rotates, and interacts with its surroundings. This can help to identify the most populated conformations and understand the energetic barriers between them.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is extensively used to elucidate reaction mechanisms at the molecular level. rsc.org For 5-(Chloromethyl)-2-methoxyphenol, a key reaction of interest would be the nucleophilic substitution at the benzylic carbon of the chloromethyl group. acs.orgrsc.org

Theoretical calculations, often using density functional theory (DFT), can be employed to model the reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy. By comparing the energies of different possible intermediates and transition states, the most likely reaction mechanism (e.g., S_N1 or S_N2) can be determined.

For instance, the reaction of 5-(Chloromethyl)-2-methoxyphenol with a nucleophile (Nu⁻) could be computationally modeled. The calculations would help to understand the influence of the electron-donating hydroxyl and methoxy groups on the stability of a potential benzylic carbocation intermediate (favoring an S_N1 pathway) versus the accessibility of the benzylic carbon for direct nucleophilic attack (S_N2 pathway).

Table 3: Hypothetical Calculated Energies for a Nucleophilic Substitution Reaction

| Species | Calculation Method | Relative Energy (kcal/mol) |

| Reactants | DFT (B3LYP/6-31G) | 0.0 |

| S_N2 Transition State | DFT (B3LYP/6-31G) | +15.2 |

| S_N1 Intermediate (Carbocation) | DFT (B3LYP/6-31G) | +10.5 |

| S_N1 Transition State | DFT (B3LYP/6-31G) | +12.1 |

| Products | DFT (B3LYP/6-31G*) | -5.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

These computational investigations provide a powerful framework for understanding the chemical and biological properties of 5-(Chloromethyl)-2-methoxyphenol, guiding further experimental research and the design of novel bioactive compounds.

Mechanistic Investigations of Biological Activity in Non Human in Vitro Models

Antimicrobial Activity Profile and Mechanism of Action

Detailed searches for in vitro studies on the antimicrobial, antifungal, and antiviral properties of 5-(Chloromethyl)-2-methoxyphenol did not yield any specific results. Scientific literature to date does not appear to contain reports on its efficacy against Gram-positive and Gram-negative bacterial strains, nor any evaluation of its potential antifungal or antiviral characteristics in cellular assays. Consequently, there is no available information regarding its biological targets or the pathways through which it might exert antimicrobial effects in microbial systems.

Antiproliferative Activity in Isolated Cancer Cell Lines (Non-Human)

Similarly, there is a lack of published research on the antiproliferative activity of 5-(Chloromethyl)-2-methoxyphenol in non-human cancer cell lines. Investigations into its concentration-dependent cytotoxicity, determination of IC₅₀ values, and analyses of cell cycle perturbations or apoptosis induction pathways have not been reported.

While studies on other methoxyphenol derivatives have shown activities such as the induction of cell cycle arrest and apoptosis in various cancer cell lines, these findings cannot be directly extrapolated to 5-(Chloromethyl)-2-methoxyphenol. For instance, a study on 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol (B47542) (SQ) demonstrated its ability to suppress the proliferation of non-small cell lung cancer (NSCLC) cells, causing G2/M phase cell cycle arrest and inducing apoptosis through the mitochondrial pathway. nih.gov Another compound, 3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP), was found to be cytotoxic to A549 human non-small cell lung carcinoma cells by inducing cell cycle arrest in the G2/M phase and leading to apoptosis. nih.gov However, without direct experimental evidence, the specific effects of the chloromethyl substituent at the 5-position of the 2-methoxyphenol ring remain unknown.

Due to the absence of specific research on 5-(Chloromethyl)-2-methoxyphenol, no data tables on its biological activity can be provided.

Impact on Key Cellular Enzymes (e.g., Thymidylate Synthase, Cyclooxygenase-2 (COX-2))

The enzymatic inhibitory potential of phenolic compounds is a significant area of research. Enzymes such as thymidylate synthase and cyclooxygenase-2 (COX-2) are crucial in various cellular processes.

Thymidylate Synthase (TS):

Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. wikipedia.orgwikipedia.org Inhibition of TS can lead to an imbalance of deoxynucleotides and has been a key target in cancer chemotherapy. wikipedia.orgnih.gov While direct studies on 5-(chloromethyl)-2-methoxyphenol are not available, research on other phenolic compounds suggests potential interactions. The binding of inhibitors to TS is often influenced by the substituents on the aromatic ring. nih.gov For instance, the design of novel TS inhibitors has involved modifications of folate analogs and other non-folate structures to enhance binding to the enzyme's active site. nih.gov The presence of a reactive chloromethyl group on the phenolic ring of 5-(chloromethyl)-2-methoxyphenol could potentially lead to covalent modification of the enzyme, a mechanism observed with some enzyme inhibitors. youtube.com

Cyclooxygenase-2 (COX-2):

COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are mediators of inflammation. mdpi.comyoutube.com Phenolic compounds are known to exhibit inhibitory effects on COX enzymes. The anti-inflammatory properties of many natural and synthetic phenols are attributed, at least in part, to their ability to suppress COX-2 activity. mdpi.com For example, various methoxylated and hydroxylated phenolic compounds have been investigated as COX-2 inhibitors. nih.gov The specific substitution pattern on the phenolic ring plays a crucial role in determining the inhibitory potency and selectivity for COX-2 over its constitutive isoform, COX-1. nih.gov The combination of hydroxyl, methoxy (B1213986), and chloromethyl groups on 5-(chloromethyl)-2-methoxyphenol presents a unique structural motif that could confer COX-2 inhibitory activity, though the precise nature and extent of this inhibition would require direct experimental validation.

Antioxidant and Radical Scavenging Efficacy (In Vitro Assays)

The antioxidant potential of phenolic compounds is well-documented and is largely attributed to their ability to donate a hydrogen atom from their hydroxyl group to stabilize free radicals.

DPPH and ABTS Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common in vitro methods to evaluate the radical scavenging ability of compounds. e3s-conferences.orgopenagrar.de In these assays, the antioxidant compound reduces the stable DPPH or ABTS radical, leading to a measurable change in color. e3s-conferences.org

Studies on structurally similar compounds provide insight into the potential antioxidant activity of 5-(chloromethyl)-2-methoxyphenol. For instance, vanillyl alcohol, which shares the methoxyphenol backbone, has demonstrated notable DPPH radical scavenging activity. nih.govnih.govresearchgate.net The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. researchgate.netnih.gov The presence of an electron-donating methoxy group ortho to the hydroxyl group, as seen in 5-(chloromethyl)-2-methoxyphenol, can enhance antioxidant activity. However, the electron-withdrawing nature of the chloromethyl group might modulate this effect.

Interactive Table: Radical Scavenging Activity of Structurally Related Compounds

| Compound | Assay | IC50 / Activity | Reference |

|---|---|---|---|

| Vanillyl Alcohol | DPPH | Exhibited scavenging activity | nih.govnih.gov |

| Caffeic Acid | DPPH | IC50: 1.59 ± 0.06 µg/mL | nih.gov |

| Gallic Acid Hydrate | DPPH | - | nih.gov |

| (+)-Catechin Hydrate | ABTS | IC50: 3.12 ± 0.51 µg/mL | nih.gov |

Evaluation of Lipid Peroxidation Inhibition

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. wikipedia.orgyoutube.com Antioxidants can inhibit lipid peroxidation by scavenging the initiating radicals or by breaking the chain reaction. The ability of phenolic compounds to inhibit lipid peroxidation is a key aspect of their protective effects.

Enzyme Inhibition Studies Relevant to Biochemical Pathways (excluding therapeutic application)

Beyond the enzymes discussed above, phenolic compounds can interact with a wide range of other enzymes involved in various biochemical pathways. For example, simple phenolic compounds found in wood creosote, such as guaiacol (B22219) and its derivatives, have been shown to inhibit acetylcholinesterase (AChE). nih.govjst.go.jp AChE is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE by these phenolic compounds appears to be competitive, suggesting they bind to the active site of the enzyme. nih.govjst.go.jp

Furthermore, chlorophenols have been studied for their inhibitory effects on cytochrome P450 (CYP) enzymes, which are involved in the metabolism of a wide array of xenobiotics and endogenous compounds. nih.gov Specifically, certain chlorinated phenols have demonstrated inhibitory activity against CYP2C8 and CYP2C9 isoforms. nih.gov The degree of chlorination and the position of the chlorine atoms on the phenol ring were found to be critical for the inhibitory potency. nih.gov This suggests that the chloromethyl group in 5-(chloromethyl)-2-methoxyphenol could also confer the ability to interact with and potentially inhibit certain CYP isoforms.

Interactive Table: Inhibition of Other Enzymes by Structurally Related Compounds

| Compound | Enzyme | IC50 / Ki | Type of Inhibition | Reference |

|---|---|---|---|---|

| Guaiacol | Acetylcholinesterase | IC50: 17.0 mM | Competitive | nih.govjst.go.jp |

| p-Cresol | Acetylcholinesterase | IC50: 5.6 mM | Competitive | nih.govjst.go.jp |

| 2,4,6-Trichlorophenol | CYP2C9 | IC50: 30.3 µM; Ki: 37.86 µM | Competitive | nih.gov |

| Pentachlorophenol (PCP) | CYP2C9 | IC50: 2.2 µM; Ki: 0.68 µM | Competitive | nih.gov |

Structure-Activity Relationship (SAR) Studies from In Vitro Data

Based on the in vitro data of structurally related compounds, several structure-activity relationships (SAR) can be inferred for 5-(chloromethyl)-2-methoxyphenol.

For antioxidant activity, the phenolic hydroxyl group is paramount as it is the primary site for hydrogen donation to scavenge free radicals. researchgate.netnih.gov The presence of an electron-donating methoxy group at the ortho position is known to increase the antioxidant capacity of phenols by stabilizing the resulting phenoxyl radical through resonance. csic.es Conversely, the chloromethyl group at the para position to the hydroxyl group is electron-withdrawing, which could potentially decrease the hydrogen-donating ability of the hydroxyl group. However, this group also increases the lipophilicity of the molecule, which could enhance its access to lipid-soluble radicals and improve its efficacy in non-aqueous environments. csic.es

Potential Applications in Materials Science and Organic Synthesis Non Clinical

Role as a Building Block in Complex Chemical Syntheses

Functionalized phenols are widely recognized as crucial building blocks in the synthesis of a diverse range of value-added chemicals, including pharmaceuticals and agrochemicals. rsc.orgacs.org The molecular scaffold of 5-(chloromethyl)-2-methoxyphenol, a derivative of guaiacol (B22219), offers several reactive sites for constructing complex molecular architectures. The chloromethyl group can readily undergo nucleophilic substitution reactions, while the phenolic hydroxyl group can be targeted for etherification, esterification, or can direct ortho-C-H functionalization. rsc.org The methoxy (B1213986) group, being an electron-donating group, can also influence the regioselectivity of electrophilic aromatic substitution reactions.

While specific examples of the direct use of 5-(chloromethyl)-2-methoxyphenol as an intermediate in the synthesis of named pharmaceuticals or agrochemicals are not extensively detailed in publicly available literature, its structural motifs are present in many biologically active compounds. The combination of a substituted benzyl (B1604629) halide and a phenol (B47542) makes it a valuable precursor for creating diaryl ether or diarylmethane linkages, which are common in various drug candidates and agrochemical agents. The reactivity of its functional groups allows for its incorporation into multi-step synthetic pathways to produce complex target molecules.

| Functional Group | Type of Reaction | Potential Product Moiety |

| Chloromethyl (-CH2Cl) | Nucleophilic Substitution | Benzyl ethers, Benzyl amines, Benzyl thioethers |

| Phenolic Hydroxyl (-OH) | Etherification, Esterification | Aryl ethers, Aryl esters |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted benzene (B151609) derivatives |

Table 1: Potential Synthetic Transformations of 5-(Chloromethyl)-2-methoxyphenol

Functionalization of Polymer Scaffolds for Advanced Material Properties

The covalent modification of polymers with functional molecules is a key strategy for developing advanced materials with tailored properties. Phenolic compounds are utilized for the functionalization of various polymer backbones to enhance thermal stability, antioxidant properties, or to introduce specific functionalities. nih.govnih.gov The reactive chloromethyl group of 5-(chloromethyl)-2-methoxyphenol makes it a prime candidate for grafting onto polymer scaffolds.

This functionalization can be achieved by reacting the chloromethyl group with nucleophilic sites on a polymer, such as hydroxyl or amine groups, through Williamson ether synthesis or related nucleophilic substitution reactions. The incorporation of the 2-methoxyphenol moiety onto a polymer chain could impart properties such as antioxidant activity, due to the radical scavenging ability of the phenolic hydroxyl group, or alter the polymer's solubility and thermal characteristics. Such modified polymers could find applications in areas like specialty coatings, functional membranes, or as additives to improve the performance of commodity plastics. nih.gov

| Polymer Scaffold | Functionalization Reaction | Resulting Polymer Property |

| Poly(vinyl alcohol) | Etherification via chloromethyl group | Enhanced antioxidant activity, altered hydrophilicity |

| Chitosan | Nucleophilic substitution with amine groups | Introduction of phenolic functionality for biomedical applications |

| Polystyrene (chloromethylated) | Not directly applicable | Could be co-polymerized with other functional monomers |

Table 2: Potential Polymer Functionalization using 5-(Chloromethyl)-2-methoxyphenol

Precursor in Supramolecular Chemistry and Nanomaterial Fabrication

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. Phenolic compounds are known to participate in hydrogen bonding and π-π stacking, which are fundamental interactions in the formation of supramolecular assemblies. nih.govnih.gov The structure of 5-(chloromethyl)-2-methoxyphenol contains both a hydrogen bond donor (the hydroxyl group) and acceptor (the methoxy group), as well as an aromatic ring capable of π-π interactions.

These features suggest its potential use as a building block for self-assembling systems, such as liquid crystals or organogels. Furthermore, the chloromethyl group can be used to anchor this molecule onto the surface of nanomaterials like gold nanoparticles or carbon nanotubes. This surface modification could be used to alter the dispersibility of the nanomaterials in different solvents or to introduce specific recognition sites for sensing applications. While direct reports on the use of 5-(chloromethyl)-2-methoxyphenol in these areas are scarce, its molecular structure provides the necessary functionalities for it to be a viable precursor in the bottom-up fabrication of novel supramolecular and nanomaterial systems.

| Functional Group | Supramolecular Interaction / Nanomaterial Application |

| Phenolic Hydroxyl (-OH) | Hydrogen bond donor in self-assembly |

| Methoxy (-OCH3) | Hydrogen bond acceptor in self-assembly |

| Aromatic Ring | π-π stacking interactions |

| Chloromethyl (-CH2Cl) | Covalent attachment to nanomaterial surfaces |

Table 3: Potential Roles of 5-(Chloromethyl)-2-methoxyphenol's Functional Groups in Supramolecular Chemistry and Nanomaterial Fabrication

Future Research Directions and Unexplored Avenues

Development of Stereoselective Synthetic Pathways for Chiral Analogues

The development of stereoselective synthetic pathways for chiral analogues of 5-(Chloromethyl)-2-methoxyphenol represents a significant and largely unexplored area of research. The introduction of chirality into molecules can have a profound impact on their biological activity and material properties.

Currently, the synthesis of 5-(Chloromethyl)-2-methoxyphenol typically results in a racemic mixture, meaning it contains equal amounts of both enantiomers. The separation of these enantiomers, a process known as chiral resolution, is a common method for obtaining optically active compounds. wikipedia.org One established technique that could be applied is the formation of diastereomeric salts. wikipedia.orgyoutube.com This involves reacting the racemic phenol (B47542) with a chiral resolving agent, such as a chiral amine or a derivative of tartaric acid, to form diastereomers that can be separated by crystallization due to their different physical properties. wikipedia.orgyoutube.com Another potential method is kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the other enantiomer in excess. wikipedia.org

Beyond resolution, the asymmetric synthesis of chiral analogues is a more direct and efficient approach. This could involve the use of chiral catalysts in the synthetic route to favor the formation of one enantiomer over the other. For instance, chiral phosphoric acids have been used to catalyze reactions to create chiral Betti base precursors with a congested, triaryl-substituted stereogenic center. rsc.org Future research could focus on adapting such catalytic systems for the synthesis of chiral derivatives of 5-(Chloromethyl)-2-methoxyphenol. The development of methods for the direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents could also provide a basis for developing similar separation techniques for chiral analogues of 5-(Chloromethyl)-2-methoxyphenol. rsc.org